Due to its chirality, (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol can be used as a resolving agent in separating racemic mixtures of chiral analytes. Its anthracene group interacts with other chiral molecules through π-π stacking and hydrogen bonding, allowing for the preferential complexation with one enantiomer over the other. This property has been explored in the separation of various racemic drugs and drug candidates using techniques like chromatography PubChem: .
The self-assembly properties of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol allow it to form ordered supramolecular structures. These structures can exhibit chirality due to the inherent chirality of the molecule. This paves the way for research into the development of chiral materials with potential applications in areas like asymmetric catalysis, sensors, and drug delivery ScienceDirect: .
The presence of the trifluoromethyl group (CF3) makes (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol a good scavenger for free fluoride ions. Fluoride removal is crucial in various scientific processes, and this molecule's ability to selectively bind fluoride offers potential applications in environmental remediation, pharmaceutical synthesis, and biological studies Tetrahedron Letters: .
(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol, commonly referred to as Pirkle's alcohol, is a chiral compound with the molecular formula and a molecular weight of approximately 276.25 g/mol. It is characterized by its crystalline solid form and is stable at room temperature when protected from light and oxygen. The compound features an anthracene moiety, which contributes to its unique optical properties and interactions in various chemical applications .
Additionally, it acts as a chiral shift reagent in nuclear magnetic resonance spectroscopy, enabling the determination of the absolute configuration and enantiomeric purity of other chiral molecules .
The synthesis of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol typically involves several steps:
(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol finds applications in various fields:
Interaction studies involving (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol focus on its ability to form complexes with other chiral molecules. These studies often utilize nuclear magnetic resonance spectroscopy to analyze how this compound interacts with various substrates, providing insights into stereochemical behavior and enantiomeric differentiation. The formation of diastereomeric solvates leads to observable differences in NMR signals, allowing for quantitative analysis of enantiomeric purity .
Several compounds share structural similarities with (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Feature |
---|---|---|
(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol | Chiral Alcohol | Enantiomer with opposite optical activity |
1-(Phenyl)-2,2,2-trifluoroethanol | Chiral Alcohol | Lacks anthracene moiety; simpler structure |
9-Anthracenecarboxylic acid | Aromatic Acid | Contains a carboxylic acid functional group |
1-(Naphthalen-1-yl)-2,2,2-trifluoroethanol | Chiral Alcohol | Naphthalene instead of anthracene |
The uniqueness of (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol lies in its specific combination of an anthracene backbone and trifluoroethanol functionality, which enhances its utility as a chiral reagent and building block in organic synthesis .
Irritant